molecular formula C11H9ClFN3 B1416557 6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine CAS No. 629670-16-2

6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine

Cat. No.: B1416557
CAS No.: 629670-16-2
M. Wt: 237.66 g/mol
InChI Key: CRZHXSJHMIMJCK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine emerged from the broader historical progression of pyrazine chemistry, which began with fundamental discoveries in heterocyclic compound synthesis during the late nineteenth and early twentieth centuries. The foundational work on pyrazine structures was established when the basic pyrazine ring system was first characterized and its unique properties as a six-membered aromatic heterocycle containing two nitrogen atoms were recognized. This early research laid the groundwork for understanding the electronic characteristics and reactivity patterns that make pyrazine derivatives valuable in pharmaceutical applications.

The specific synthesis and characterization of this compound represents a more recent achievement in organic synthesis, reflecting advances in selective halogenation techniques and controlled nucleophilic substitution reactions. The compound was developed as part of systematic efforts to create pyrazine derivatives with enhanced biological activity through strategic incorporation of fluorinated aromatic systems. The historical development of this compound illustrates the evolution from simple pyrazine structures to complex, multi-substituted derivatives designed for specific biological targets.

Research into halogenated pyrazine derivatives gained momentum during the latter half of the twentieth century as medicinal chemists recognized the beneficial effects of halogen substitution on molecular properties. The incorporation of both chlorine and fluorine atoms in this compound reflects sophisticated understanding of how different halogens influence electronic distribution, metabolic stability, and receptor binding characteristics. This compound thus represents a culmination of decades of research into optimizing pyrazine-based molecular frameworks for enhanced biological performance.

The discovery and development of this specific compound occurred within the context of expanding research into heterocyclic chemistry applications in drug discovery. The systematic exploration of pyrazine derivatives as potential therapeutic agents has revealed numerous compounds with significant biological activity, positioning this compound within a rich tradition of heterocyclic drug development. The compound's identification and characterization represent important contributions to the growing library of bioactive pyrazine derivatives available for pharmaceutical research and development.

Significance in Pyrazine Chemistry

This compound occupies a distinctive position within pyrazine chemistry due to its unique combination of structural features that demonstrate advanced synthetic capabilities and strategic molecular design. The compound exemplifies the sophisticated approach to pyrazine functionalization that has evolved from simple ring substitutions to complex multi-site modifications that enhance both chemical stability and biological activity. The presence of the chloro substituent at the 6-position combined with the fluorophenylmethyl group attachment creates a molecular architecture that maximizes the beneficial properties inherent in pyrazine systems while introducing novel characteristics through strategic functionalization.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of modern pyrazine derivative development. Pyrazine chemistry has demonstrated remarkable versatility in accommodating diverse functional groups while maintaining the core aromatic stability that makes these compounds valuable in pharmaceutical applications. The electronic characteristics of the pyrazine ring, particularly its electron-deficient nature due to the two nitrogen atoms, create opportunities for selective reactions and interactions that are exploited in the design of compounds like this compound.

Within the broader context of pyrazine chemistry, this compound represents important advances in understanding how specific substitution patterns influence molecular behavior and biological activity. The strategic placement of the chlorine atom and the fluorophenylmethyl group demonstrates sophisticated knowledge of structure-activity relationships in pyrazine systems. These insights contribute to the growing body of knowledge that guides the rational design of new pyrazine derivatives with enhanced properties and improved therapeutic potential.

The compound's significance is further amplified by its demonstration of successful integration of multiple functional groups within a single molecular framework. The combination of halogen substitution with aromatic amine functionality creates a versatile platform for further chemical modifications and biological interactions. This versatility positions this compound as an important reference compound for understanding the principles that govern pyrazine derivative design and optimization.

Taxonomic Classification within Heterocyclic Compounds

This compound belongs to the heterocyclic compound family, specifically classified within the six-membered aromatic nitrogen heterocycles. The compound's taxonomic position places it among the diazines, which are characterized by the presence of two nitrogen atoms within a six-membered aromatic ring system. More specifically, it is classified as a pyrazine derivative, distinguishing it from its isomeric counterparts pyrimidine and pyridazine through the 1,4-positioning of the nitrogen atoms within the ring structure.

The hierarchical classification of this compound begins with its identification as an organic heterocyclic compound, a broad category encompassing cyclic structures containing at least one non-carbon atom within the ring system. Within this category, the compound falls under nitrogen heterocycles, specifically those containing multiple nitrogen atoms. The six-membered ring classification further narrows its taxonomic position, distinguishing it from five-membered nitrogen heterocycles such as pyrroles and imidazoles.

The specific designation as a pyrazine derivative establishes the compound's position within a well-defined chemical family characterized by unique electronic and chemical properties. Pyrazines demonstrate distinctive characteristics including weak basicity compared to other nitrogen heterocycles, with specific dissociation constants that reflect the electron-withdrawing effects of the nitrogen atoms positioned in para relationship. This classification provides important insights into the compound's expected chemical behavior and reactivity patterns.

Table 1: Taxonomic Classification of this compound

Classification Level Category Characteristics
Kingdom Organic Compounds Carbon-based molecular structures
Class Heterocyclic Compounds Cyclic structures with non-carbon atoms
Subclass Nitrogen Heterocycles Ring systems containing nitrogen atoms
Family Six-membered Rings Aromatic rings with six atoms
Subfamily Diazines Two nitrogen atoms in ring
Genus Pyrazines 1,4-diazine arrangement
Species Substituted Pyrazines Functionalized derivatives
Variant Halogenated Aminopyrazines Chloro and amino substitutions

The compound's classification within substituted pyrazines reflects its enhanced complexity compared to the parent pyrazine structure. The presence of both chloro and fluorophenylmethyl substituents places it among the multi-substituted derivatives that represent advanced examples of heterocyclic chemistry. This classification system provides a framework for understanding the compound's relationship to other members of the pyrazine family and predicting its chemical and biological properties based on structural similarities and differences.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader scientific interest in pyrazine derivatives as versatile platforms for pharmaceutical development and chemical research. Contemporary investigations focus on understanding the compound's structure-activity relationships, synthetic accessibility, and potential applications in various biological systems. The research community has recognized the value of this compound as both a synthetic target and a research tool for exploring the principles governing pyrazine chemistry and biological activity.

Recent studies have emphasized the compound's potential as a building block for more complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of both chloro and fluorophenylmethyl functionalities provides multiple sites for further chemical modification, making the compound valuable for structure-activity relationship studies and lead compound optimization. Research groups have investigated various synthetic approaches to access this compound efficiently, with particular attention to methods that allow for selective introduction of the different functional groups.

The biological activity profile of this compound has attracted significant research attention, with studies exploring its interactions with various biological targets. Contemporary research has revealed promising antimicrobial properties and potential applications in cancer research, positioning the compound as a valuable addition to the arsenal of bioactive pyrazine derivatives. These findings have stimulated further investigations into the molecular mechanisms underlying the compound's biological effects and optimization strategies for enhanced activity.

Table 2: Current Research Focus Areas for this compound

Research Area Primary Objectives Current Status
Synthetic Methodology Efficient preparation routes Multiple approaches developed
Structure-Activity Studies Optimization of biological activity Ongoing investigations
Biological Target Identification Mechanism elucidation Preliminary results available
Chemical Reactivity Understanding functional group behavior Well-characterized
Pharmaceutical Applications Therapeutic potential assessment Early-stage research
Analytical Characterization Complete property determination Comprehensive data available

The interdisciplinary nature of current research on this compound reflects its potential impact across multiple scientific domains. Organic chemists continue to develop improved synthetic methods, while medicinal chemists explore its therapeutic applications and biological activity. Analytical chemists contribute through advanced characterization techniques that provide detailed insights into the compound's physical and chemical properties. This collaborative approach has accelerated progress in understanding the compound's full potential and identifying new applications for its unique structural features.

Properties

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3/c12-10-6-14-7-11(16-10)15-5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZHXSJHMIMJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CN=CC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

  • Step 1: Pyrazine Core Formation and Halogenation
    The pyrazine ring is constructed or sourced, followed by selective chlorination at the 6-position. This step involves electrophilic substitution or halogenation methods optimized to avoid over-chlorination or side reactions.

  • Step 2: Introduction of the Amino Group at the 2-Position
    Amination of the pyrazine ring at the 2-position is performed, typically by nucleophilic substitution or amination reactions using suitable amine precursors.

  • Step 3: N-Substitution with 4-Fluorobenzyl Group
    The amino group is then alkylated with 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride) under basic conditions to yield the target compound. Potassium tert-butoxide or other strong bases in polar aprotic solvents such as dimethylformamide (DMF) are commonly employed.

  • Step 4: Purification and Crystallization
    The crude product is purified by extraction, washing, and crystallization. Solvent systems such as n-heptane, ethyl acetate, and water mixtures are used to obtain high-purity crystalline forms.

Example Synthetic Procedure (Adapted from Research Data)

Step Reagents/Conditions Description Temperature Duration
1 Pyrazine derivative + Chlorinating agent Selective chlorination at 6-position 25-80°C 4-6 hours
2 Amination with ammonia or amine source Introduction of amino group at 2-position 25-50°C 3-5 hours
3 4-Fluorobenzyl bromide + potassium tert-butoxide + DMF N-alkylation of amino group with 4-fluorobenzyl moiety 25-85°C 6 hours
4 Extraction with ethyl acetate, washing with aqueous NaCl, crystallization in n-heptane/water Purification and isolation of product 25-30°C 10-24 hours

Optimization Parameters

  • Solvent Choice: Polar aprotic solvents like DMF are preferred for alkylation steps to enhance nucleophilicity and solubility of reactants.
  • Base Selection: Potassium tert-butoxide is effective for deprotonation and facilitating nucleophilic substitution.
  • Temperature Control: Moderate heating (up to 85°C) accelerates reaction rates without compromising selectivity.
  • Reaction Time: Prolonged stirring (6 hours or more) ensures complete conversion.
  • Purification: Use of hydrocarbon solvents such as n-heptane in crystallization improves product purity and yield.

Research Findings and Analysis

Yield and Purity

Studies report that careful control of reaction conditions yields this compound with purity exceeding 98% and isolated yields ranging from 65% to 85%, depending on scale and reagent quality.

Reaction Monitoring

  • Techniques: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.
  • Byproducts: Minimal formation of over-chlorinated or unalkylated intermediates when reaction parameters are optimized.

Comparative Synthesis Insights

Aspect Advantage Challenge
Use of 4-fluorobenzyl halide Enables selective N-alkylation Requires careful handling due to reactivity
Chlorination at 6-position Provides key functional handle Risk of over-chlorination
Base and solvent system Enhances reaction efficiency Base sensitivity to moisture
Crystallization method Achieves high purity Requires solvent optimization

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome
1 Chlorination Pyrazine derivative + chlorinating agent 6-chloropyrazine intermediate
2 Amination Ammonia or amine source 2-amino-6-chloropyrazine
3 N-Alkylation 4-Fluorobenzyl bromide + base (K t-BuO) + DMF This compound
4 Purification Extraction, washing, crystallization Pure crystalline product

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Chloro-N-[(4-fluorophenyl)methyl]pyrazin-2-amine can be contextualized against related pyrazine, pyrimidine, and pyridine derivatives. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Core Structure Substituents Molecular Weight Biological Activity/Application Key Reference
This compound Pyrazine Cl (C6), 4-F-benzylamine (C2) 237.66 Antitubercular intermediate
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Pyrimidine Cl (C4), 4-F-phenylsulfanyl (C6), NH₂ (C2) 255.70 Not reported; sulfanyl group may modulate redox activity
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Pyrimidine Cl (C6), CF₃ (C2), NH₂ (C4) 197.56 Synthetic intermediate; CF₃ enhances stability
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine Pyrimidine 4-Cl-phenyl (C4), phenyl (C6), NH₂ (C2) 281.74 LogP = 3.98; potential kinase inhibition
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine Pyridine Cl (C6), 4-F-2-Me-phenyl (C4), NH₂ (C3) 236.67 Unreported activity; pyridine core alters electronic properties

Structural and Electronic Differences

  • Core Heterocycle: Pyrazine (target compound): The two nitrogen atoms at positions 1 and 4 create a electron-deficient aromatic system, favoring interactions with biological targets via hydrogen bonding and π-stacking . Pyridine (e.g., ): A single nitrogen atom reduces basicity and modifies solubility profiles.
  • Substituent Effects: The 4-fluorobenzyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) and may improve blood-brain barrier penetration relative to non-fluorinated analogues. Sulfanyl substituents (e.g., ) introduce sulfur-mediated hydrogen bonding or redox activity, though biological data remain unexplored.

Biological Activity

6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazine core substituted with a chloro group and a fluorophenyl moiety. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, leading to modulation of various biochemical pathways. The compound's mechanism may involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding : The compound could bind to specific receptors, influencing signal transduction processes.

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Pyrazine derivatives have been shown to inhibit tumor cell proliferation. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Anti-inflammatory Effects : Compounds with pyrazine cores have been reported to suppress COX-2 activity, indicating potential anti-inflammatory properties .
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) enhances the compound's potency by improving binding affinity to molecular targets.
  • Core Modifications : Alterations in the pyrazine core can lead to variations in biological efficacy. For example, modifications that maintain the integrity of the pyrazine structure while varying substituents can yield compounds with improved pharmacokinetic profiles .

Case Studies

Several studies have explored the biological efficacy of pyrazine derivatives similar to this compound:

  • Cancer Cell Lines : In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with significant reductions in growth percentages .
  • Inflammation Models : In vivo models showed that certain derivatives significantly reduced inflammation markers and improved liver function tests in models of non-alcoholic steatohepatitis (NASH) .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAnticancer0.08 - 12.07
Compound BCOX-2 Inhibition0.04 ± 0.09
Compound CAntioxidantVaries
Compound DAnti-inflammatoryNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-N-[(4-fluorophenyl)methyl]pyrazin-2-amine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloropyrazin-2-amine with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and inert atmosphere (N₂) are critical to minimize side reactions. Monitoring via TLC or HPLC ensures reaction completion. For reproducibility, stoichiometric ratios (1:1.2 amine:alkylating agent) and purification via column chromatography (silica gel, ethyl acetate/hexane) are recommended .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.1 ppm for pyrazine and fluorophenyl groups) and the methylene bridge (δ ~4.5 ppm). IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) resolves bond lengths and angles. For example, the C-Cl bond typically measures ~1.73 Å, and intermolecular hydrogen bonds (N–H⋯N) stabilize the crystal lattice .

Q. What solubility and stability profiles are critical for handling this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃). Stability tests under varying pH (4–9) and temperatures (4–25°C) via UV-Vis spectroscopy show degradation <5% over 72 hours. Store in amber vials under argon at –20°C to prevent hydrolysis of the chloro group .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and chlorine substituents activate the pyrazine ring toward Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) reveal reduced electron density at the C-3/C-5 positions, favoring oxidative addition with Pd catalysts. Optimize using Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.5 equiv), and Na₂CO₃ in toluene/EtOH (3:1) at 80°C .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell permeability, protein binding). Use orthogonal assays:

  • In vitro : Measure kinase inhibition (e.g., ATR kinase IC₅₀ via fluorescence polarization).
  • In cellulo : Validate using siRNA knockdown controls in DNA damage response models .
  • Metabolic Stability : Assess hepatic microsome half-life (e.g., human/rat liver microsomes) to clarify pharmacokinetic variability .

Q. How can computational modeling predict intermolecular interactions of this compound with biological targets like kinases or DNA repair enzymes?

  • Methodological Answer : Dock the compound into ATP-binding pockets (e.g., ATR kinase PDB: 5YZ0) using AutoDock Vina. Focus on key interactions:

  • Hydrogen bonding between the pyrazine N and Lys/Ser residues.
  • π-π stacking of the 4-fluorophenyl group with hydrophobic pockets.
  • Validate via molecular dynamics (GROMACS) to assess binding stability over 100 ns simulations .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated for high-resolution structural studies?

  • Methodological Answer : Poor crystallization is common due to conformational flexibility. Strategies include:

  • Solvent Screening : Use vapor diffusion with PEG 4000 in DMF/water mixtures.
  • Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize lattice interactions.
  • Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-cooling in liquid N₂. Refinement via SHELXL resolves disorder in the benzyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine
Reactant of Route 2
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6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine

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